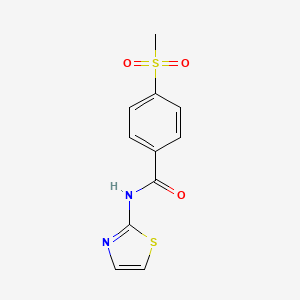

4-methanesulfonyl-N-(1,3-thiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

4-methylsulfonyl-N-(1,3-thiazol-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3S2/c1-18(15,16)9-4-2-8(3-5-9)10(14)13-11-12-6-7-17-11/h2-7H,1H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPEKINBLOCVTBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methanesulfonyl-N-(1,3-thiazol-2-yl)benzamide typically involves the reaction of 4-methylsulfonylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-aminothiazole to yield the target compound . The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-methanesulfonyl-N-(1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The carbonyl group in the benzamide moiety can be reduced to form amine derivatives.

Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

4-methanesulfonyl-N-(1,3-thiazol-2-yl)benzamide has been studied for its antibacterial activity. It has shown potent activity against both Gram-negative and Gram-positive bacteria, making it a promising candidate for the development of new antibacterial agents . Additionally, its derivatives have been explored for their potential use in treating bacterial infections resistant to conventional antibiotics .

Mechanism of Action

The antibacterial activity of 4-methanesulfonyl-N-(1,3-thiazol-2-yl)benzamide is believed to be due to its ability to disrupt bacterial cell membranes. The compound forms complexes with cell-penetrating peptides, which enhance its ability to penetrate bacterial cells and exert its antibacterial effects . The exact molecular targets and pathways involved in its mechanism of action are still under investigation.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Pharmacological Comparison

Table 2: Crystallographic Parameters

Biological Activity

4-Methanesulfonyl-N-(1,3-thiazol-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

1. Enzyme Inhibition

Research indicates that thiazole derivatives, including this compound, exhibit potent inhibitory effects on various enzymes:

- Carbonic Anhydrases (hCA I and II) : The compound has shown significant inhibitory activity against human carbonic anhydrases with Ki values ranging from 0.09 to 0.58 µM, indicating its potential as a therapeutic agent for conditions like glaucoma or edema .

- Acetylcholinesterase (AChE) : It also demonstrates inhibition of AChE, which is crucial for the treatment of Alzheimer's disease. The Ki values for AChE inhibition are reported between 8.91 ± 1.65 – 34.02 ± 5.90 nM .

2. Antimicrobial Activity

This compound exhibits notable antimicrobial properties:

- Antibacterial Activity : The compound has been tested against various bacterial strains, showing effectiveness against both Gram-positive and Gram-negative bacteria. For instance, it demonstrated MIC values in the range of 1.95–3.91 μg/mL against Micrococcus luteus and Bacillus spp. .

- Antifungal Activity : It has also shown activity against fungal pathogens such as Candida albicans and Aspergillus niger, with MIC values ranging from 3.92–4.01 mM .

The biological activity of this compound can be attributed to its interaction with specific biological targets:

- Enzyme Interaction : The presence of the thiazole ring enhances binding affinity to target enzymes due to its electron-withdrawing properties, which facilitate better interaction with the active sites of enzymes like hCA and AChE .

- Biochemical Pathways : Thiazole derivatives have been associated with multiple biochemical pathways that modulate cellular processes, suggesting a multifaceted mechanism of action.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives:

| Structural Feature | Effect on Activity |

|---|---|

| Electron-withdrawing groups | Increased enzyme inhibition potency |

| Lipophilicity | Enhanced membrane permeability |

| Substituents on thiazole | Modulation of antibacterial efficacy |

For instance, modifications at the para position of the benzene ring significantly influence both enzyme inhibition and antimicrobial activity .

Case Study 1: Anticancer Potential

Recent studies have explored the anticancer properties of thiazole derivatives similar to this compound. One study reported that compounds with similar structures exhibited IC50 values less than those of standard drugs like doxorubicin against various cancer cell lines (Jurkat and HT-29), indicating promising anticancer activity .

Case Study 2: Antimicrobial Efficacy

A study focusing on the synthesis of N-(thiazol-2-yl)benzenesulfonamide derivatives demonstrated that certain modifications led to enhanced antibacterial activity when tested in conjunction with cell-penetrating peptides (CPPs). These compounds showed potent activity against resistant strains by utilizing a dual-action mechanism involving both the thiazole and sulfonamide functionalities .

Q & A

Q. Critical Parameters :

- Strict temperature control to avoid side reactions (e.g., sulfonyl group hydrolysis).

- Moisture-free conditions to prevent reagent degradation.

Basic Question: How can researchers validate the structural integrity of this compound post-synthesis?

Answer:

A multi-technique approach is essential:

- NMR Spectroscopy :

- ¹H NMR : Verify thiazole proton signals (δ 7.2–7.8 ppm) and methanesulfonyl group (δ 3.1 ppm, singlet) .

- ¹³C NMR : Confirm carbonyl resonance (δ ~167 ppm) and aromatic carbons.

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. Key metrics: R-factor <5%, bond length/angle deviations within 2% of expected values .

- HPLC-MS : Ensure molecular ion peak (m/z ~307 [M+H]⁺) and absence of impurities .

Advanced Question: How can conflicting bioactivity data (e.g., in vitro vs. in vivo efficacy) for this compound be systematically resolved?

Answer:

Contradictions often arise from pharmacokinetic (PK) or pharmacodynamic (PD) variability. Methodological strategies include:

- Metabolic Stability Assays : Use liver microsomes or hepatocytes to assess CYP450-mediated degradation. Adjust dosing regimens if rapid metabolism is observed .

- Plasma Protein Binding : Measure unbound fraction via equilibrium dialysis; low free fraction may explain reduced in vivo activity .

- Target Engagement Studies : Employ bioluminescence resonance energy transfer (BRET) or surface plasmon resonance (SPR) to confirm direct target binding in physiological conditions .

Advanced Question: What mechanistic insights exist for this compound’s interaction with biological targets (e.g., kinases or inflammatory mediators)?

Answer:

Mechanistic studies suggest:

- Kinase Inhibition : Competitive binding to ATP pockets (e.g., p38 MAPK), validated via molecular docking (AutoDock Vina) and kinase inhibition assays (IC₅₀ ~0.5–2 µM) .

- Anti-inflammatory Action : Downregulation of NF-κB and COX-2 pathways, demonstrated via luciferase reporter assays and Western blotting in macrophage models .

- Crystallographic Evidence : Co-crystallization with target proteins (e.g., resolved using SHELX) reveals hydrogen bonding between the sulfonyl group and active-site residues .

Advanced Question: How can researchers optimize the structure-activity relationship (SAR) for enhanced target selectivity?

Answer:

SAR optimization involves systematic modifications:

- Thiazole Substituents : Introduce electron-withdrawing groups (e.g., -NO₂, -CN) at the 4-position to enhance binding affinity (e.g., 4-CN derivative showed 3x higher potency) .

- Sulfonyl Group Variations : Replace methanesulfonyl with cyclopropanesulfonyl to improve metabolic stability (t₁/₂ increased from 2.1 to 5.8 hrs in human liver microsomes) .

- Benzamide Modifications : Fluorination at the para position increases membrane permeability (logP reduced from 2.9 to 2.3) .

Q. Validation :

- Free Energy Perturbation (FEP) Simulations : Quantify binding energy changes post-modification.

- Selectivity Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to minimize off-target effects .

Advanced Question: What crystallographic challenges arise in resolving this compound’s structure, and how can they be addressed?

Answer:

Common challenges and solutions:

- Disorder in Thiazole Rings : Use low-temperature data collection (100 K) and SHELXL’s PART instructions to model partial occupancy .

- Weak Diffraction : Optimize crystal growth via vapor diffusion (PEG 3350 precipitant) and heavy-atom derivatization (e.g., soak in KAu(CN)₂) .

- Twinned Crystals : Apply TwinRotMat in SHELXL to refine twinning fractions and improve R-factor convergence .

Q. Data Interpretation :

- Electron Density Maps : Ensure Fo-Fc maps <0.3 eÅ⁻³ for reliable atomic placement.

- Validation Tools : Use CheckCIF to flag geometric outliers (e.g., bond length outliers >4σ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.